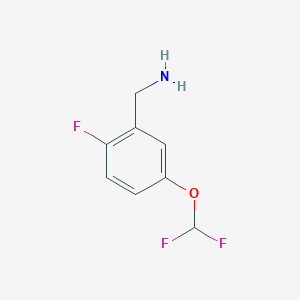
(5-(Difluoromethoxy)-2-fluorophenyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-(Difluoromethoxy)-2-fluorophenyl)methanamine is an organic compound that features a methanamine group attached to a difluoromethoxy and fluorophenyl moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Difluoromethoxy)-2-fluorophenyl)methanamine typically involves multiple steps:
Starting Material: The synthesis often begins with a fluorophenyl derivative.
Introduction of Difluoromethoxy Group: This can be achieved through nucleophilic substitution reactions using appropriate difluoromethoxy reagents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity, as well as cost-effectiveness. This might include the use of catalysts, optimized reaction conditions, and purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methanamine group.
Reduction: Reduction reactions could be used to modify the functional groups.
Substitution: The aromatic ring may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles, or electrophiles.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a corresponding aldehyde or carboxylic acid, while substitution reactions could introduce various functional groups onto the aromatic ring.
Applications De Recherche Scientifique
(5-(Difluoromethoxy)-2-fluorophenyl)methanamine could have several applications:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Possible therapeutic applications, such as in the development of new drugs.
Industry: Use in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, affecting their function and leading to a biological response.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (5-(Trifluoromethoxy)-2-fluorophenyl)methanamine
- (5-(Difluoromethoxy)-2-chlorophenyl)methanamine
- (5-(Difluoromethoxy)-2-bromophenyl)methanamine
Uniqueness
The presence of the difluoromethoxy and fluorophenyl groups might confer unique properties, such as increased metabolic stability, specific binding affinities, or distinct electronic effects, compared to similar compounds.
Propriétés
Formule moléculaire |
C8H8F3NO |
|---|---|
Poids moléculaire |
191.15 g/mol |
Nom IUPAC |
[5-(difluoromethoxy)-2-fluorophenyl]methanamine |
InChI |
InChI=1S/C8H8F3NO/c9-7-2-1-6(13-8(10)11)3-5(7)4-12/h1-3,8H,4,12H2 |
Clé InChI |
YERMTYDCXXCMKH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1OC(F)F)CN)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















